
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound with the molecular formula C9H10FNO2S . It has a molecular weight of 215.25 .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 .Chemical Reactions Analysis
The compound has been involved in electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst . This reaction produces 1,2,3,4-tetrahydroquinolines with up to 99% selectivity and 94% isolated yield under ambient conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 215.25 .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Heterocyclic Sulfone Synthesis : A study by Patel, Laha, and Moschitto (2022) details the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives. This method is crucial for creating six-membered heteroaromatic sulfonyl compounds, widely used in medicinal chemistry (Patel, Laha, & Moschitto, 2022).
Pyrazoloquinolinyl Sulfonyl Fluorides : Wu and Qin (2023) reported a [3 + 2] cycloaddition reaction yielding various pyrazoloquinolinyl sulfonyl fluorides. These compounds have broad applicability in medicinal chemistry due to their efficacy and operational simplicity (Wu & Qin, 2023).
Molecular Pharmacology and Chemical Biology
- Targeting Protein Binding Sites : Hett et al. (2015) describe the use of sulfonyl fluoride probes for targeting tyrosine residues in protein binding sites. This is particularly relevant in the context of mRNA-decapping enzymes and their implications in diseases like spinal muscular atrophy (Hett et al., 2015).
Catalysis and Synthetic Methods
Transfer Hydrogenation of Quinolines : Wang et al. (2009) explored the pH-regulated asymmetric transfer hydrogenation of quinolines in water, highlighting the importance of tetrahydroquinolines in pharmaceutical synthesis (Wang et al., 2009).
Fluorination Techniques : Kidwai, Sapra, and Bhushan (1999) investigated the fluorination of quinolines, an essential process in creating biologically active compounds and drug synthesis (Kidwai, Sapra, & Bhushan, 1999).
Biochemical Applications
- Inhibitory Effects on Enzymes : Romero et al. (2004) synthesized a library of tetrahydroisoquinolines, assessing their inhibitory effects on phenylethanolamine N-methyltransferase, an enzyme significant in neurotransmitter regulation (Romero et al., 2004).
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHELHJZKVUOPMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)
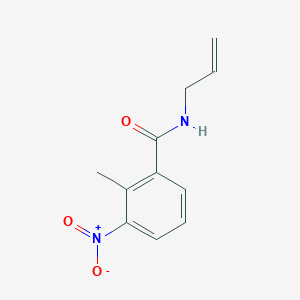
![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)
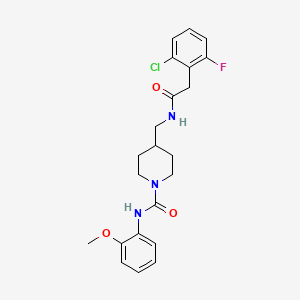
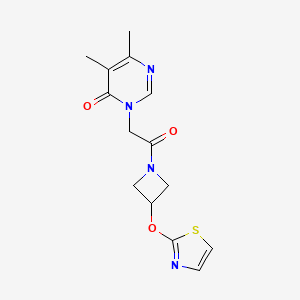
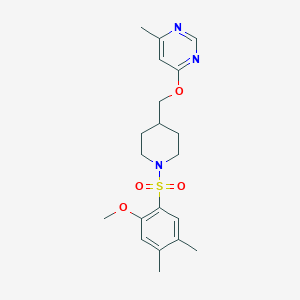
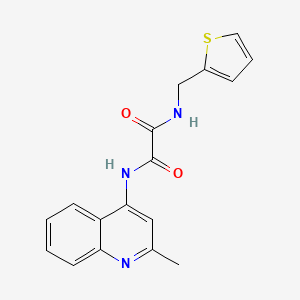
![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
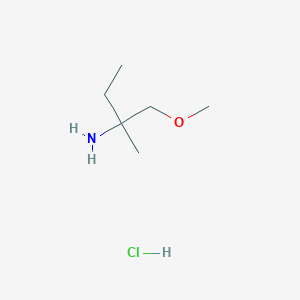
![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)
![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)
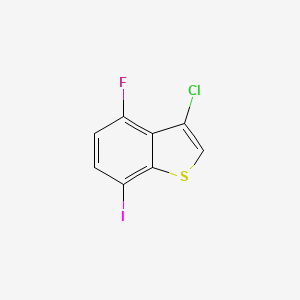
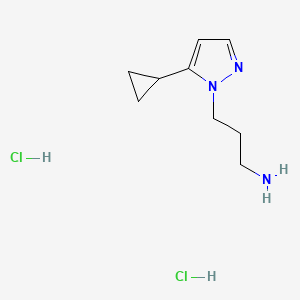
![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)
